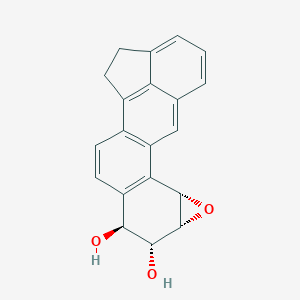

Cholanthrene-9,10-diol-7,8-epoxide

説明

Cholanthrene-9,10-diol-7,8-epoxide (CDE) is a mutagenic and carcinogenic metabolite derived from 3-methylcholanthrene-2-one (3MC-2-one), a polycyclic aromatic hydrocarbon (PAH). CDE forms via hepatic microsomal metabolism, where 3MC-2-one undergoes epoxidation at the 7,8-position and subsequent hydroxylation at the 9,10-position, generating a bay-region diol epoxide . This activation pathway mirrors that of other PAHs, such as benzo(a)pyrene (BP), where diol epoxides are critical intermediates in DNA adduct formation and carcinogenesis .

特性

CAS番号 |

119181-09-8 |

|---|---|

分子式 |

C20H16O3 |

分子量 |

304.3 g/mol |

IUPAC名 |

(6S,7R,8R,10S)-9-oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17-heptaene-6,7-diol |

InChI |

InChI=1S/C20H16O3/c21-17-13-7-6-11-12-5-4-9-2-1-3-10(15(9)12)8-14(11)16(13)19-20(23-19)18(17)22/h1-3,6-8,17-22H,4-5H2/t17-,18+,19-,20+/m0/s1 |

InChIキー |

BQXVUFNOKKHIKA-ZGXWSNOMSA-N |

SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O |

異性体SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@H]5O)O |

正規SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O |

同義語 |

cholanthrene-9,10-diol-7,8-epoxide |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-Methylisothiourea sulfate typically involves the reaction of thiourea with a methylating agent such as methyl sulfate. The process can be summarized as follows:

Thiourea and Methyl Sulfate Reaction: In a round-bottomed flask, 152 grams of finely divided thiourea is mixed with 70 milliliters of water. To this mixture, 138 grams of technical methyl sulfate is added. The reaction is allowed to progress spontaneously, with occasional cooling to manage the exothermic nature of the reaction.

Purification: The mixture is cooled, and 200 milliliters of 95% ethyl alcohol is added. The contents are then filtered, and the residue is washed with additional ethyl alcohol.

Industrial Production Methods: Industrial production of S-Methylisothiourea sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems enhances efficiency and scalability .

化学反応の分析

Types of Reactions: S-Methylisothiourea sulfate undergoes various chemical reactions, including:

Oxidation: It can react with strong oxidizing agents, releasing oxygen.

Reduction: It can be reduced under specific conditions to form different products.

Substitution: It participates in nucleophilic substitution reactions, particularly with carbonyl compounds.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizers such as hydrogen peroxide.

Reducing Agents: Common reducing agents like sodium borohydride.

Reaction Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products:

Oxidation Products: Various oxidized derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted thiourea derivatives.

科学的研究の応用

S-Methylisothiourea sulfate has a wide range of applications in scientific research:

作用機序

S-メチルイソチオ尿素硫酸塩は、主に誘導型一酸化窒素合成酵素(iNOS)を阻害することでその効果を発揮します。この酵素は、L-アルギニンから一酸化窒素(NO)の産生を触媒します。 iNOSを阻害することで、S-メチルイソチオ尿素硫酸塩はNOの産生を減少させます。NOは、炎症や敗血症性ショックなどのさまざまな病理学的状態に関与しています . この化合物の機序は、iNOSの活性部位に結合し、酵素がL-アルギニンからNOへの変換を触媒することを妨げます .

類似化合物:

- 2-メチル-2-チオプセウド尿素ヘミ硫酸塩

- S-メチルチオロニウム硫酸塩

- S-メチル-ITU

比較: S-メチルイソチオ尿素硫酸塩は、他の類似化合物と比較して、iNOS阻害剤としての高い選択性と効力を有している点でユニークです。 iNOSを効果的に阻害する能力により、一酸化窒素関連の経路や状態に焦点を当てた研究において特に価値のあるものとなっています .

類似化合物との比較

Structural Similarities and Differences

CDE shares a bay-region diol epoxide structure with BP-derived diol epoxides (e.g., BP-7,8-diol-9,10-epoxide). Both feature an epoxide group adjacent to dihydroxylated aromatic rings, which enhances electrophilic reactivity and DNA-binding capacity (Table 1). However, CDE differs in its methyl substitution at the 3-position, which may influence metabolic stability and steric interactions with cellular macromolecules .

Table 1: Structural Comparison of CDE and BP Diol Epoxides

| Compound | Parent PAH | Epoxide Position | Diol Position | Key Substituents |

|---|---|---|---|---|

| Cholanthrene-9,10-diol-7,8-epoxide | 3-Methylcholanthrene | 7,8 | 9,10 | 3-methyl |

| BP-7,8-diol-9,10-epoxide | Benzo(a)pyrene | 9,10 | 7,8 | None |

Metabolic Activation Pathways

CDE and BP diol epoxides are both generated via cytochrome P450-mediated epoxidation followed by epoxide hydrolase-catalyzed hydration. However, stereochemical outcomes differ:

Mutagenicity and Cytotoxicity

CDE: Limited direct mutagenicity data are available, but its structural similarity to 3-methylcholanthrene metabolites suggests potent carcinogenicity via DNA adduct formation . BP diol epoxides:

- BP-7,8-diol-9,10-epoxide (anti) is 1.5–4× more mutagenic in Salmonella typhimurium TA100 than its syn isomer, despite having a shorter half-life (30 seconds vs. 6–12 minutes in tissue culture) .

- Both isomers are >40× more cytotoxic than non-bay-region epoxides (e.g., BP-7,8-epoxide) in mammalian V79 cells .

Stability and Reactivity

- CDE : Stability data are sparse, but methyl substitution may reduce aqueous solubility and increase persistence compared to BP derivatives.

- BP diol epoxides : The anti isomer’s instability (30-second half-life) limits its bioavailability, whereas the syn isomer’s longer half-life enhances tissue penetration .

Carcinogenic Outcomes

- CDE : Linked to tumorigenesis in rodent models, likely via DNA adducts at guanine residues .

- BP diol epoxides: Directly induce malignant transformation in human bronchial epithelial cells (e.g., 16HBE), forming squamous cell carcinomas in vivo .

Key Research Findings and Implications

- Stereochemistry Matters: The trans configuration of CDE and anti configuration of BP diol epoxides maximize DNA-binding efficiency and carcinogenicity .

- Metabolic Context : Both compounds require precise enzymatic activation (e.g., P450, epoxide hydrolase) to exert toxicity, highlighting the role of host metabolism in PAH-induced cancer .

- Detection Challenges : CDE and BP diol epoxides are difficult to quantify in biological samples due to rapid hydrolysis; advanced methods like chiral HPLC and mass spectrometry are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。